molecular formula C16H14O2 B11938583 1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione CAS No. 55431-77-1

1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione

Cat. No.: B11938583
CAS No.: 55431-77-1
M. Wt: 238.28 g/mol
InChI Key: UUILUGXGLYHBPX-UHFFFAOYSA-N
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Description

1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione is an organic compound with the molecular formula C16H14O2 It is a derivative of anthracene, characterized by the presence of a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4,4a,9a-tetrahydro-1,4-ethanoanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione
  • 1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione

Comparison: 1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione is unique due to its specific fused bicyclic structure, which imparts distinct chemical properties compared to its analogs

Properties

CAS No.

55431-77-1

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

tetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,13-tetraene-3,10-dione

InChI

InChI=1S/C16H14O2/c17-15-11-3-1-2-4-12(11)16(18)14-10-7-5-9(6-8-10)13(14)15/h1-5,7,9-10,13-14H,6,8H2

InChI Key

UUILUGXGLYHBPX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C3C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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